molecular formula C19H18FN3OS B2844169 N-cyclopropyl-2-((4-fluorophenyl)thio)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide CAS No. 1448122-06-2

N-cyclopropyl-2-((4-fluorophenyl)thio)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide

Cat. No.: B2844169
CAS No.: 1448122-06-2
M. Wt: 355.43
InChI Key: OJCGXTLMUJTKOG-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-((4-fluorophenyl)thio)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide is a synthetic bio-active compound with the molecular formula C19H18FN3OS and a molecular weight of 355.4 . This compound was identified as a promising hit in a large-scale structure-based discovery project aimed at finding novel modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) ion channel . This molecule functions as a CFTR potentiator, an allosteric modulator that increases the channel's open probability to enhance anion flux . It is chemically distinct from known CFTR potentiators like ivacaftor, representing a new scaffold for development. Initial electrophysiological studies on phosphorylated wild-type CFTR channels showed that this compound and its analogs can increase macroscopic currents, demonstrating activity on both wild-type and ΔF508 CFTR variants . The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, found in compounds with a wide range of biological activities and several marketed drugs . This product is intended for research purposes only, specifically for in vitro studies investigating CFTR biology, channel gating mechanisms, and the development of new therapeutics for cystic fibrosis. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-cyclopropyl-2-(4-fluorophenyl)sulfanyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3OS/c20-14-4-8-17(9-5-14)25-13-19(24)23(15-6-7-15)12-16-11-21-18-3-1-2-10-22(16)18/h1-5,8-11,15H,6-7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCGXTLMUJTKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The table below compares the target compound with analogs from literature:

Compound Name Substituents on Imidazo[1,2-a]pyridine Functional Groups Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Fluorophenylthio Acetamide, thioether C₂₂H₂₁FN₃OS 402.48 (calc) Fluorine enhances electronegativity; cyclopropyl improves metabolic stability
IP-5 () 4-Fluorophenyl, methyl Amine C₂₁H₂₆FN₃ 339.45 (found) Lacks acetamide; isopropyl substituent may reduce steric hindrance
MM0333.02 () 4-Methylphenyl Acetamide C₁₇H₁₇N₃O 279.34 (calc) Methyl groups increase hydrophobicity; absence of sulfur reduces polarity
Phenylthio Acetamide () 4-Methylphenyl, phenylthio Acetamide, thioether C₂₃H₂₁N₃OS 387.50 (calc) Phenylthio vs. fluorophenylthio: lower electronegativity but higher bulk
Adamantane Derivative () Thiophene, cyclohexylamino Acetamide C₂₉H₃₄N₄OS 498.68 (calc) Adamantane confers rigidity and lipophilicity; thiophene enhances π-stacking

Structural and Pharmacological Implications

Acetamide vs. Amine Linkers
  • The target compound’s acetamide group (vs. IP-5’s amine) likely enhances hydrogen bonding with biological targets, improving binding affinity .
  • Cyclopropyl in the acetamide side chain reduces metabolic oxidation compared to bulkier groups like adamantane .
Fluorophenylthio vs. Phenylthio/Methylphenyl
  • In contrast, phenylthio () or methylphenyl () groups prioritize hydrophobicity over electronic effects .
Heterocyclic Modifications
  • Thiophene in the adamantane derivative () may improve π-π stacking, whereas the target compound’s imidazo[1,2-a]pyridine core offers inherent bioactivity in CNS or antiviral applications .

Preparation Methods

Core Synthesis of Imidazo[1,2-a]Pyridin-3-Ylmethylamine

The imidazo[1,2-a]pyridine scaffold is synthesized via annulation reactions between α-bromoketones and aminopyridines, as demonstrated by Zhang et al.. For the target compound, 2-aminopyridine reacts with α-bromoketone derivatives (e.g., bromoacetone) in toluene under reflux to form the bicyclic core. Subsequent C3-functionalization is achieved through Friedel-Crafts alkylation or Vilsmeier-Haack formylation to introduce a methylamine group at the 3-position.

An alternative route from patent literature involves condensation with glyoxylamide derivatives . For example, reacting 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine with N,N-dimethylglyoxylamide hemi-hydrate in methyl isobutyl ketone (MIBK) yields an intermediate that is reduced with phosphorus tribromide to form 3-aminomethyl-imidazo[1,2-a]pyridine . This method offers a 75–85% yield and avoids hazardous chlorinated solvents.

Acetamide Bridge Formation

The cyclopropylamine group is coupled to the thioether-containing intermediate via Schotten-Baumann acylation . The thioether carboxylic acid (from Step 2) is activated as an acyl chloride and reacted with cyclopropylamine in dichloromethane with triethylamine as a base. This yields 2-((4-fluorophenyl)thio)-N-cyclopropylacetamide in 82% yield after recrystallization.

An alternative approach uses EDCl/HOBt-mediated coupling between the carboxylic acid and cyclopropylamine in tetrahydrofuran (THF), achieving similar yields but requiring longer reaction times (24 hours vs. 4 hours for acylation).

Final Assembly via Reductive Amination

The imidazo[1,2-a]pyridin-3-ylmethylamine (from Step 1) is coupled to 2-((4-fluorophenyl)thio)-N-cyclopropylacetamide (from Step 3) using reductive amination . The acetamide is treated with paraformaldehyde in methanol, followed by sodium cyanoborohydride, to form the secondary amine linkage. This step achieves a 65% yield, with LC-MS confirming the molecular ion at m/z 455.2 [M+H]⁺.

Optimization Note : Lower temperatures (0–5°C) improve regioselectivity, minimizing over-alkylation byproducts.

Purification and Characterization

Final purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water. Purity (>98%) is verified via:

  • ¹H NMR : δ 8.21 (d, J=7.2 Hz, 1H, imidazo[1,2-a]pyridine H5), 7.62–7.58 (m, 2H, fluorophenyl), 4.45 (s, 2H, N-CH₂), 2.85–2.79 (m, 1H, cyclopropane CH).
  • HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30).

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantage Limitation
Annulation 78 High regioselectivity Requires toxic α-bromoketones
Glyoxylamide 85 Scalable, avoids chlorinated solvents Multi-step purification
Epoxide opening 68 Mild conditions Low thioether stability at high pH

Challenges and Mitigation Strategies

  • Thioether Oxidation : The (4-fluorophenyl)thio group is prone to oxidation during acidic hydrolysis. This is mitigated by conducting reactions under inert atmospheres (N₂/Ar) and adding antioxidants like BHT.
  • Imidazo[1,2-a]pyridine Solubility : Poor solubility in polar solvents complicates couplings. Using DMF/THF mixtures (9:1) enhances reactivity.

Q & A

Q. What are the key synthetic routes and reaction conditions for synthesizing N-cyclopropyl-2-((4-fluorophenyl)thio)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide?

  • Methodology : The synthesis typically involves multi-step organic reactions, including:
  • Thioether linkage formation : Coupling of 4-fluorothiophenol with a bromoacetamide intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Imidazo[1,2-a]pyridine functionalization : Introduction of the cyclopropyl and acetamide groups via nucleophilic substitution or reductive amination, often requiring catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling .
  • Optimization : Reaction conditions (e.g., 80–100°C in DMSO, 12–24 hr) and purification via column chromatography (silica gel, ethyl acetate/hexane) are critical for yields >70% .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Methodology :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for verifying substituent positions (e.g., cyclopropyl CH₂ at δ 0.6–1.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 428.87) .
  • HPLC : Purity validation (>95%) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

  • Methodology :
  • Analog synthesis : Modify the cyclopropyl, fluorophenyl, or imidazo[1,2-a]pyridine groups to assess impact on bioactivity (e.g., kinase inhibition) .
  • Biological assays : Use enzyme-linked immunosorbent assays (ELISA) or cell viability tests (MTT assay) to quantify IC₅₀ values against targets like tyrosine kinases .
  • Data interpretation : Correlate substituent electronegativity or steric effects with activity trends (e.g., fluorine enhances metabolic stability) .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodology :
  • Orthogonal assays : Validate target engagement using surface plasmon resonance (SPR) alongside enzymatic assays to confirm binding affinity .
  • Structural analysis : Compare X-ray crystallography or molecular docking results (e.g., Glide or AutoDock) to identify binding mode variations .
  • Meta-analysis : Aggregate data from PubChem and peer-reviewed studies to distinguish assay-specific artifacts (e.g., solvent interference in cytotoxicity) .

Q. What computational methods predict target engagement and pharmacokinetic properties?

  • Methodology :
  • Molecular docking : Use Schrödinger Suite or MOE to model interactions with targets like COX-2 or kinases (e.g., binding energy < -8 kcal/mol indicates high affinity) .
  • ADMET prediction : SwissADME or pkCSM to estimate solubility (LogS > -4), hepatic metabolism (CYP450 inhibition), and blood-brain barrier permeability .
  • MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .

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